3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique molecular structure, which includes an allyl group, a dichlorobenzyl sulfanyl group, and a trifluoromethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: : This can be achieved through a cyclization reaction involving a suitable diketone precursor and urea or thiourea.
Introduction of the Allyl Group: : The allyl group can be introduced via an allylation reaction, often using an allyl halide and a base.
Attachment of the Dichlorobenzyl Sulfanyl Group: : This step involves the reaction of the pyrimidinone core with 2,4-dichlorobenzyl chloride in the presence of a suitable sulfide source.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyrimidinone core, often involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Amines, alcohols, and halides under various conditions.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, or ketones.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology
In biological research, 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it valuable for drug discovery and development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of drugs with novel mechanisms of action.
Industry
In industry, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: : Similar structure but lacks the allyl group.
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: : Similar structure but uses a benzyl sulfanyl group instead of a dichlorobenzyl sulfanyl group.
Uniqueness
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of both the allyl group and the dichlorobenzyl sulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2OS/c1-2-5-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-3-4-10(16)6-11(9)17/h2-4,6-7H,1,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAVLMNFRVERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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